

Beloxamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beloxamide*

Cat. No.: *B1667922*

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Abstract

Beloxamide (N-phenylmethoxy-N-(3-phenylpropyl)acetamide) is a synthetic compound with potential anti-inflammatory and analgesic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and purported mechanism of action of **Beloxamide**. Detailed experimental protocols for its synthesis and for assays to evaluate its biological activity are presented. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

Beloxamide is an acetamide derivative with the systematic IUPAC name N-phenylmethoxy-N-(3-phenylpropyl)acetamide.[1][2] Its chemical structure is characterized by a central acetamide group N-substituted with a benzyloxy and a 3-phenylpropyl group.

Identifier	Value
IUPAC Name	N-phenylmethoxy-N-(3-phenylpropyl)acetamide[1][2]
CAS Number	15256-58-3[1][2]
Molecular Formula	C18H21NO2[1][2]
SMILES	<chem>CC(=O)N(CCCc1ccccc1)OCc2ccccc2</chem>
InChI	InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-15H2,1H3[2]
InChIKey	NUTAQRYCLMZJIK-UHFFFAOYSA-N[2]

Synonyms: Beloxamida, Beloxamidum, W-1372, N-3-phenylpropyl-N-benzyloxyacetamide, benzyl-N-gamma-phenylpropylacetohydroxamate.[2]

Physicochemical Properties

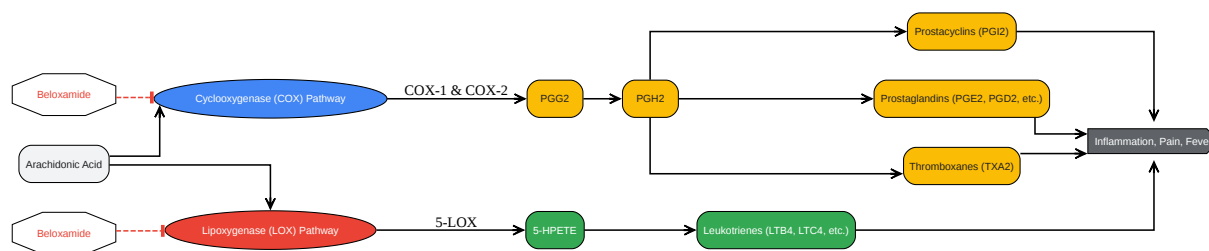
A summary of the available and computed physicochemical properties of **Beloxamide** is provided below. Experimental data for several of these properties are not readily available in the public domain.

Property	Value	Source
Molecular Weight	283.4 g/mol	PubChem[1][2]
Appearance	Solid powder	Smolecule[1]
Melting Point	Not available	Smolecule[1]
pKa	Not available	
Solubility	Soluble in DMSO	
Water: Not available		Smolecule[1]
Ethanol: Not available		
LogP (XLogP3-AA)	3.6	
Exact Mass	283.157228913 g/mol	PubChem[1][2]
Topological Polar Surface Area	29.5 Å²	PubChem[2]

Mechanism of Action and Signaling Pathway

Beloxamide is believed to exert its anti-inflammatory and analgesic effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are key players in the arachidonic acid cascade, which is responsible for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both pathways, **Beloxamide** may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX enzymes.

The proposed mechanism involves the inhibition of the conversion of arachidonic acid into prostaglandin H₂ (PGH₂) by COX-1 and COX-2, and the inhibition of the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-LOX. This dual action would lead to a reduction in the production of various downstream inflammatory molecules.



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Caption: Proposed mechanism of action of **Beloxamide** in the arachidonic acid cascade.

Experimental Protocols

Synthesis of Beloxamide (N-phenylmethoxy-N-(3-phenylpropyl)acetamide)

This protocol is adapted from general methods for the synthesis of N-substituted acetamides.

Materials:

- 3-Phenylpropylamine
- Benzyloxyamine hydrochloride
- Acetyl chloride
- Triethylamine (TEA) or other suitable non-nucleophilic base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution

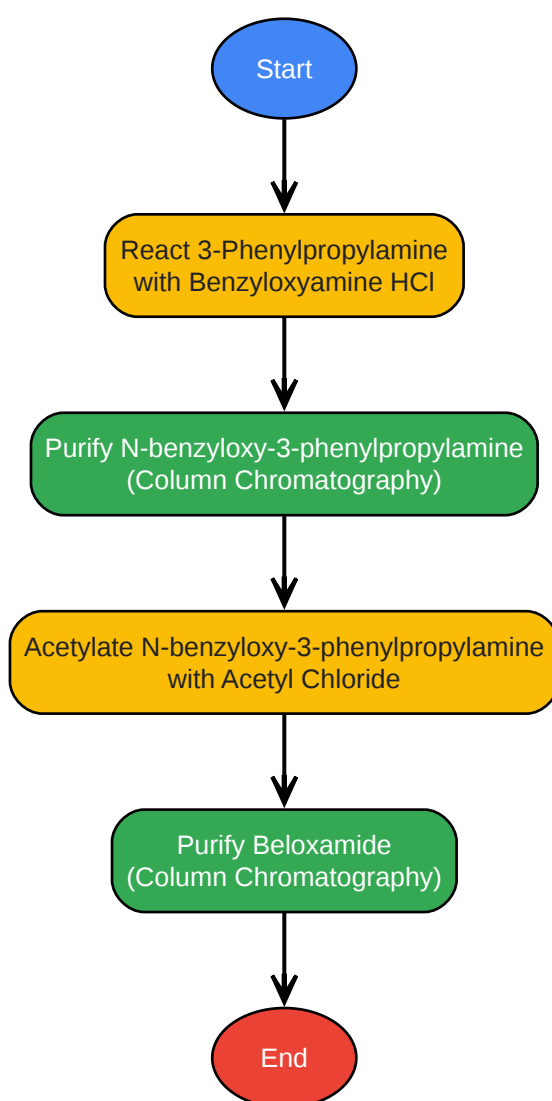
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- Preparation of N-benzyloxy-3-phenylpropylamine:
 - To a solution of 3-phenylpropylamine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add a solution of benzyloxyamine hydrochloride (1 equivalent) in dichloromethane dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield N-benzyloxy-3-phenylpropylamine.
- Acetylation of N-benzyloxy-3-phenylpropylamine:
 - To a solution of N-benzyloxy-3-phenylpropylamine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
 - Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
 - Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford **Beloxamide**.

Workflow Diagram:



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Caption: Workflow for the synthesis of **Beloxamide**.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

- Purified ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)
- N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
- Hematin
- Tris-HCl buffer (pH 8.0)
- **Beloxamide** (test compound)
- Known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as a positive control
- DMSO (solvent for compounds)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction buffer containing Tris-HCl, hematin, and the COX enzyme (either COX-1 or COX-2).
- Add various concentrations of **Beloxamide** (dissolved in DMSO) to the wells of a 96-well plate. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

- Add the enzyme-containing reaction buffer to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
- Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
- Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
- Calculate the percentage of inhibition for each concentration of **Beloxamide** relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on 5-LOX activity.

Materials:

- Purified 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human)
- Arachidonic acid or linoleic acid (substrate)
- Borate buffer (pH 9.0)
- **Beloxamide** (test compound)
- Known 5-LOX inhibitor (e.g., zileuton) as a positive control
- DMSO (solvent for compounds)
- UV-transparent 96-well plate or cuvettes
- UV-Vis spectrophotometer

Procedure:

- Prepare a reaction buffer (borate buffer).
- Add various concentrations of **Beloxamide** (dissolved in DMSO) to the wells of a UV-transparent 96-well plate or cuvettes. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.
- Add the 5-LOX enzyme solution to each well/cuvette and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.
- Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).
- Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the vehicle control.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Beloxamide is a compound of interest for its potential as a dual inhibitor of COX and 5-LOX, suggesting a promising profile for the treatment of inflammatory conditions. This guide has summarized the currently available information on its chemical and physical properties and provided a framework for its synthesis and biological evaluation. Further experimental investigation is required to fully characterize its physicochemical properties, elucidate the specifics of its mechanism of action, and establish its therapeutic potential.

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References

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- To cite this document: BenchChem. [Beloxamide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667922#beloxamide-chemical-structure-and-properties]

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Phone: (601) 213-4426

Email: info@benchchem.com